The B15R protein, encoded by the vaccinia virus, is a soluble glycoprotein that functions as a receptor for interleukin-1 beta. This protein plays a significant role in immune evasion by binding interleukin-1 beta, thereby inhibiting its activity and modulating the host's immune response. The B15R gene is part of the larger family of proteins that facilitate the virus's ability to evade the immune system, which is crucial for its virulence and survival in host organisms.
Vaccinia virus, a member of the Poxviridae family, is best known for its historical use as a vaccine to eradicate smallpox. The B15R protein specifically has been studied for its unique properties and mechanisms of action in immune modulation. Research indicates that B15R selectively binds only interleukin-1 beta and not interleukin-1 alpha or the natural interleukin-1 receptor antagonist, highlighting its specialized function in immune regulation .
B15R is classified as a viral glycoprotein involved in immune evasion. It is categorized under viral proteins that interact with host cytokines, specifically functioning as a decoy receptor for interleukin-1 beta. This classification places it among other viral proteins that modulate host immune responses to facilitate viral persistence and replication.
The synthesis of B15R can be achieved through recombinant DNA technology, where the B15R gene is cloned into an expression vector. This vector can then be transfected into suitable host cells, such as insect cells using a baculovirus system, which allows for high-level expression and secretion of the protein.
The recombinant B15R protein is typically produced by:
The B15R protein has been characterized as a glycoprotein with a molecular weight ranging from 50 to 60 kDa. Its structure includes domains similar to those found in cellular interleukin-1 receptors, which facilitate its binding to interleukin-1 beta.
Structural studies have shown that B15R contains specific amino acid residues critical for binding interleukin-1 beta. The three-dimensional conformation of B15R reveals how it mimics the natural receptor while lacking transmembrane domains, allowing it to function effectively as a soluble receptor.
B15R primarily participates in binding reactions with interleukin-1 beta. When expressed in host cells, it competes with natural receptors on T cells, preventing interleukin-1 beta from eliciting an immune response.
The binding affinity of B15R for interleukin-1 beta can be quantified using surface plasmon resonance or enzyme-linked immunosorbent assays. These methods allow researchers to determine kinetic parameters such as association and dissociation rates, providing insight into the efficiency of B15R in modulating immune responses.
B15R acts by sequestering interleukin-1 beta from interacting with its natural receptors on immune cells. This blockade diminishes the systemic acute phase response to infections caused by vaccinia virus, thereby reducing inflammation and other immune responses that could otherwise limit viral replication.
Experimental models demonstrate that deletion of the B15R gene from vaccinia virus leads to increased virulence and accelerated disease symptoms in infected mice, indicating its critical role in modulating host responses during infection .
B15R is characterized as a soluble glycoprotein that can be expressed and secreted by infected cells. Its solubility allows it to circulate freely in body fluids, facilitating its interaction with circulating cytokines.
B15R exhibits specific binding characteristics due to its glycosylation patterns, which influence its stability and interaction with interleukin-1 beta. The presence of carbohydrate moieties enhances its solubility and may play a role in modulating immune recognition.
B15R's ability to bind interleukin-1 beta has made it an important tool in studying immune modulation. It serves several applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: